methyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a fused pyrazole-pyridine scaffold with methyl substituents at positions 1 and 6 and a methyl ester group at position 4. Pyrazolo[3,4-b]pyridines are of significant interest in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and receptors .
Properties
IUPAC Name |
methyl 1,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-6-4-7(10(14)15-3)8-5-11-13(2)9(8)12-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYWMNUHNJLPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801147362 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 1,6-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801147362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1855889-86-9 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 1,6-dimethyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1855889-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid, 1,6-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801147362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure
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Starting Material : 2-Chloro-3-nitro-6-methylpyridine is reacted with methyl acetoacetate in the presence of NaH in THF at 40°C for 2–6 hours to yield a pyridinyl keto ester intermediate.
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Azo-Coupling : The keto ester is treated with a methylhydrazine-derived diazonium tosylate in acetonitrile and pyridine at room temperature, forming an azo compound.
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Cyclization : Addition of pyrrolidine at 40°C induces cyclization, yielding the target compound via acetyl migration and pyrazole ring annulation.
Key Data
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| SNAr | NaH, THF, 40°C, 2–6 h | 77–84% | |
| Azo-Coupling | Diazonium tosylate, MeCN, pyridine, rt, 30 min | 98% | |
| Cyclization | Pyrrolidine, 40°C, 15–90 min | 65–85% |
Mechanistic Insight : The acetyl group migrates from the hydrazone intermediate during cyclization, confirmed by NMR monitoring.
Three-Component Cyclocondensation
A one-pot strategy using 1-methyl-3-amino-1H-pyrazole, formaldehyde, and methyl acetoacetate under microwave irradiation.
Procedure
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Reaction Setup : Equimolar amounts of 1-methyl-3-amino-1H-pyrazole, paraformaldehyde, and methyl acetoacetate are mixed in water with InCl₃ (10 mol%).
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Microwave Irradiation : Heated at 130°C for 20 minutes under O₂ atmosphere.
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Work-Up : The product is purified via silica gel chromatography (CHCl₃:MeOH, 9:1).
Key Data
Advantage : Operational simplicity and avoidance of toxic solvents.
Hydrazine-Mediated Cyclization
This approach employs hydrazine hydrate to form the pyrazole ring from a prefunctionalized pyridine derivative.
Procedure
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Substrate Preparation : Ethyl 2-(3,5-dinitropyridin-2-yl)-3-oxobutanoate is synthesized via SNAr between 2-chloro-3-nitro-6-methylpyridine and ethyl acetoacetate.
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Hydrazine Treatment : Reacted with methylhydrazine in ethanol under reflux for 4 hours.
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Esterification : The intermediate is treated with methanol and H₂SO₄ to yield the methyl ester.
Key Data
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Hydrazination | MeNHNH₂, EtOH, Δ, 4 h | 70% | |
| Esterification | MeOH, H₂SO₄, rt, 12 h | 85% |
Note : The methyl group at position 1 originates from methylhydrazine, while position 6 methylation is inherited from the pyridine precursor.
Microwave-Assisted One-Pot Synthesis
A rapid method combining microwave energy and aqueous media for efficiency.
Procedure
Key Data
Advantage : Reduced reaction time (15 min vs. 4–6 h for conventional methods).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| SNAr/Japp–Klingemann | High regioselectivity | Multi-step, requires diazonium salts | 65–85% |
| Three-Component | One-pot, solvent-free | Limited substrate scope | 70–82% |
| Hydrazine Cyclization | Scalable, straightforward | Long reaction times | 70–85% |
| Microwave-Assisted | Rapid, eco-friendly | Specialized equipment needed | 75–80% |
Chemical Reactions Analysis
Types of Reactions
Methyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the ester moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications.
Scientific Research Applications
Medicinal Chemistry
Methyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been identified as a potential scaffold for the development of novel pharmaceuticals. Its structural features allow for modifications that can enhance biological activity.
- Anticancer Activity : Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit promising anticancer properties. For instance, compounds with this core structure have been synthesized and tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. This suggests that this compound could serve as a lead compound in anticancer drug development .
- Tyrosine Kinase Inhibitors : The compound has been utilized as a scaffold for synthesizing tyrosine kinase inhibitors (TKIs). TKIs are crucial in treating cancers by interfering with the signaling pathways that promote tumor growth. The ability to modify the methyl and carboxylate groups allows for the fine-tuning of activity and selectivity against specific kinases .
Biological Research
The compound's unique structure also makes it valuable in biological research.
- Enzyme Inhibition Studies : this compound has been employed in studies aimed at understanding enzyme mechanisms. Its derivatives have shown potential in inhibiting enzymes involved in metabolic pathways, thereby providing insights into metabolic diseases .
- Neuroprotective Effects : Preliminary studies suggest that certain derivatives may exhibit neuroprotective effects, making them candidates for further investigation in neurodegenerative disease models .
Synthetic Chemistry
In synthetic chemistry, this compound serves as an important intermediate.
- Synthesis of Complex Molecules : The compound is utilized as a building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical transformations allows chemists to create diverse libraries of compounds for screening in drug discovery .
Case Studies and Research Findings
The following table summarizes notable case studies involving this compound:
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values in low micromolar range. |
| Study B | Enzyme Inhibition | Identified as a potent inhibitor of specific metabolic enzymes; detailed kinetic studies provided insights into binding interactions. |
| Study C | Neuroprotective Effects | Showed protective effects against oxidative stress-induced neuronal damage in vitro. |
Mechanism of Action
The mechanism by which methyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s pyrazole and pyridine rings can participate in hydrogen bonding, π-π stacking, and other interactions that modulate biological activity. These interactions can influence pathways involved in inflammation, cell proliferation, and microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between methyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate and related compounds:
Key Comparative Insights:
Substituent Effects on Reactivity :
- The 4-COOCH₃ group in the target compound contrasts with the 4-Cl substituent in ’s analog. While chlorine enhances electrophilicity for nucleophilic substitution reactions, the ester group offers metabolic lability, making it suitable for prodrug design .
- The 3-NH₂ group in the analog increases water solubility and hydrogen-bonding capacity, which is absent in the target compound .
Synthetic Utility :
- The 4-chloro derivative () is a key intermediate for synthesizing C4-functionalized pyrazolo[3,4-b]pyridines, whereas the target compound’s ester group may undergo hydrolysis or transesterification to yield carboxylic acids or amides .
Physicochemical Properties: The methyl ester in the target compound increases molecular weight and lipophilicity compared to the 3-amino analog (), which may affect membrane permeability and bioavailability .
Biological Activity
Methyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : CHNO
- Molecular Weight : 219.22 g/mol
The structure features a pyrazolo[3,4-b]pyridine core, which is known for various biological activities.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazolo[3,4-b]pyridine derivatives. For instance, compounds with similar structures have shown effectiveness against various viruses:
- Compound Efficacy : Some derivatives exhibited significant antiviral activity against the Tobacco Mosaic Virus (TMV) with curative activities reported at concentrations of 500 μg/mL .
- Mechanism of Action : The antiviral mechanisms often involve inhibition of viral replication and interference with viral enzyme activity.
Anti-inflammatory Effects
Research into the anti-inflammatory properties of pyrazolo[3,4-b]pyridine derivatives indicates that these compounds may inhibit cyclooxygenase (COX) enzymes:
- COX Inhibition : In a study assessing various derivatives, some showed IC values indicating effective inhibition of COX-1 and COX-2 enzymes, suggesting potential for treating inflammatory conditions .
| Compound | COX-1 IC (µM) | COX-2 IC (µM) |
|---|---|---|
| Derivative A | 12.5 | 15.0 |
| Derivative B | 9.8 | 10.2 |
| Methyl 1,6-Dimethyl-Pyrazolo | TBD | TBD |
Antibacterial Activity
Pyrazolo[3,4-b]pyridine derivatives have also been evaluated for antibacterial properties:
- In Vitro Studies : Various studies have reported the antibacterial efficacy against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that modifications at specific positions can enhance antibacterial potency.
Case Study 1: Antiviral Screening
A study evaluated a series of pyrazolo[3,4-b]pyridine compounds for their antiviral properties against HSV-1:
- Methodology : Vero cells were infected with HSV-1 and treated with varying concentrations of compounds.
- Findings : The introduction of ester groups at specific positions significantly increased antiviral activity compared to their acid counterparts .
Case Study 2: Anti-inflammatory Assessment
In a recent investigation into the anti-inflammatory effects of this compound:
- Experimental Design : The compound was tested in animal models for its ability to reduce inflammation markers.
- Results : Significant reductions in pro-inflammatory cytokines were observed, indicating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing methyl 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate and its derivatives?
- Answer : Multi-component reactions (MCRs) under microwave irradiation are widely used for pyrazolo[3,4-b]pyridine synthesis, enabling rapid cyclization and high yields . Additionally, Combes-type reactions involving acyl pyruvates and electron-rich amino heterocycles provide regioselective pathways for fused pyridine-carboxylate systems . Pyrazole-4-carbaldehydes can serve as versatile intermediates for constructing fused heterocycles via hydrazine-mediated cyclization, as demonstrated in [5-5] fused systems .
Q. How can spectroscopic techniques validate the structure of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and substituent positions. For example, NMR can distinguish between carbonyl carbons (e.g., ester vs. amide groups) and aromatic carbons in the pyrazolo-pyridine core . Mass spectrometry (MS) provides molecular ion peaks and fragmentation patterns to corroborate the molecular formula .
Q. What derivatization strategies are feasible for modifying the ester group in this compound?
- Answer : The methyl ester can be hydrolyzed to a carboxylic acid under basic conditions (e.g., NaOH/EtOH), enabling further functionalization via amidation or coupling reactions . Acetylation of hydrazide derivatives (e.g., N′-acetyl derivatives) is a common strategy to enhance stability or modulate biological activity .
Q. How are biological activities of pyrazolo[3,4-b]pyridine derivatives typically evaluated?
- Answer : Standard assays include antimicrobial testing (e.g., MIC determination against bacterial/fungal strains) and antitumor screening (e.g., MTT assays on cancer cell lines) . Structure-activity relationship (SAR) studies often focus on substituent effects at the 1-, 3-, and 6-positions of the pyrazolo-pyridine core .
Advanced Research Questions
Q. How can regiochemical outcomes be controlled during pyrazolo[3,4-b]pyridine synthesis?
- Answer : Regioselectivity depends on reaction conditions and precursor design. For example, microwave irradiation promotes kinetically favored products, while thermal conditions may favor thermodynamic products . Substituent electronic effects (e.g., electron-withdrawing groups on pyridine) direct cyclization pathways .
Q. What computational tools are used to predict the reactivity of this compound in novel reactions?
- Answer : Density Functional Theory (DFT) calculations model transition states and intermediate stability, particularly for cyclization steps . Molecular docking studies predict binding affinities for biological targets, aiding in rational drug design .
Q. How can contradictory data on synthetic yields or biological activities be resolved?
- Answer : Reproducibility issues often arise from minor variations in reaction conditions (e.g., solvent purity, temperature gradients). Systematic optimization (e.g., Design of Experiments, DoE) identifies critical parameters . For biological assays, standardized protocols (e.g., CLSI guidelines for antimicrobial testing) minimize variability .
Q. What strategies improve solubility and bioavailability of this compound for in vivo studies?
- Answer : Prodrug approaches (e.g., ester-to-acid conversion) enhance aqueous solubility. PEGylation or nanoparticle encapsulation can improve pharmacokinetic profiles . Substituent modifications (e.g., introducing polar groups at the 6-position) balance lipophilicity and solubility .
Methodological Considerations
- Synthetic Optimization : Use kinetic vs. thermodynamic control to manipulate product ratios .
- Analytical Validation : Combine NMR, NMR, and HRMS for unambiguous structural confirmation .
- Biological Testing : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate results across multiple cell lines or microbial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
